2-Pyrrolidinone, 1-(1,2-propadienyl)- 2-Pyrrolidinone, 1-(1,2-propadienyl)-
Brand Name: Vulcanchem
CAS No.: 17426-48-1
VCID: VC18825342
InChI: InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2
SMILES:
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

2-Pyrrolidinone, 1-(1,2-propadienyl)-

CAS No.: 17426-48-1

Cat. No.: VC18825342

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrrolidinone, 1-(1,2-propadienyl)- - 17426-48-1

Specification

CAS No. 17426-48-1
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
Standard InChI InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2
Standard InChI Key FZTSFGOPSSORDI-UHFFFAOYSA-N
Canonical SMILES C=C=CN1CCCC1=O

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-pyrrolidinone, 1-(1,2-propadienyl)-, features a pyrrolidinone core—a cyclic amide with a five-membered ring—modified by a 1,2-propadienyl (allenyl) substituent at the nitrogen atom. The compound’s IUPAC name, 1-(propa-1,2-dien-1-yl)pyrrolidin-2-one, reflects this substitution pattern. Key structural attributes include:

  • Ring System: The pyrrolidinone ring adopts a puckered conformation, with the carbonyl group at position 2 contributing to polarity and hydrogen-bonding capacity .

  • Propadienyl Group: The allene substituent introduces sp-hybridized carbons, creating a conjugated system that enhances electrophilicity and susceptibility to cycloaddition reactions.

Table 1: Molecular Properties of 2-Pyrrolidinone, 1-(1,2-Propadienyl)-

PropertyValue
CAS Number17426-48-1
Molecular FormulaC7H9NO\text{C}_7\text{H}_9\text{NO}
Molecular Weight123.15 g/mol
IUPAC Name1-(Propa-1,2-dien-1-yl)pyrrolidin-2-one

The propadienyl group’s linear geometry and electron-deficient central carbon make this compound highly reactive toward nucleophiles and dienophiles, distinguishing it from simpler N-alkylpyrrolidinones .

Synthesis and Manufacturing

While no industrial-scale synthesis has been reported for 2-pyrrolidinone, 1-(1,2-propadienyl)-, laboratory methods can be inferred from analogous compounds. A plausible route involves the nucleophilic substitution of 2-pyrrolidinone with propargyl bromide under basic conditions:

  • Reaction Setup:

    • Substrate: 2-Pyrrolidinone (CAS 616-45-5), synthesized via ammonolysis of γ-butyrolactone .

    • Reagent: Propargyl bromide (HC≡CCH2Br\text{HC≡CCH}_2\text{Br}) in dimethylformamide (DMF).

    • Base: Sodium hydride (NaH\text{NaH}) to deprotonate the lactam nitrogen.

  • Mechanism:

    • Deprotonation of 2-pyrrolidinone generates a resonance-stabilized amide ion.

    • Propargyl bromide undergoes SN2S_N2 substitution, transferring the propargyl group to the nitrogen.

    • Subsequent base-induced isomerization converts the propargyl group to the propadienyl (allene) form.

Table 2: Hypothetical Synthesis Conditions

ParameterCondition
SolventDimethylformamide (DMF)
Temperature0–25°C
Reaction Time12–24 hours
YieldNot reported

Challenges include controlling regioselectivity and avoiding polymerization of the allene group. Alternative approaches may involve transition-metal catalysis to install the propadienyl moiety .

Chemical Reactivity and Reaction Pathways

The compound’s reactivity arises from two key sites: the lactam ring and the propadienyl group.

Lactam Ring Reactions

  • Hydrolysis: Under acidic or basic conditions, the lactam ring may hydrolyze to form a linear amide. For example, in aqueous HCl, it could yield 4-aminopenta-2,3-dienoic acid, though this remains speculative .

  • Alkylation: The nitrogen’s lone pair facilitates alkylation with electrophiles like alkyl halides, producing N,N-dialkyl derivatives.

Propadienyl Group Reactions

  • Cycloadditions: The allene participates in [2+2] and [4+2] cycloadditions. For instance, reaction with maleic anhydride may yield bicyclic adducts.

  • Nucleophilic Attack: The central allene carbon is susceptible to nucleophilic addition, potentially forming branched amines or thioethers .

Representative Reaction

1-(Propadienyl)pyrrolidinone+CH3MgBr1-(2-Methylpropa-1,2-dienyl)pyrrolidinone[1]\text{1-(Propadienyl)pyrrolidinone} + \text{CH}_3\text{MgBr} \rightarrow \text{1-(2-Methylpropa-1,2-dienyl)pyrrolidinone} \quad[1]
CompoundActivitySource
2-PyrrolidinoneGABA metaboliteHMDB
1-Vinyl-2-pyrrolidinonePolymer precursor (PVP)PubChem
1-(Propadienyl) derivativeHypothetical antibacterialInference

Analytical Characterization

Key techniques for identifying 2-pyrrolidinone, 1-(1,2-propadienyl)- include:

  • NMR Spectroscopy: 1H^1\text{H} NMR would show distinct allene protons (δ 5.0–6.0 ppm) and lactam carbonyl (δ 170–175 ppm in 13C^{13}\text{C}).

  • Mass Spectrometry: Expected molecular ion peak at m/z 123.15 with fragmentation patterns indicating loss of CO (-28 u\text{-28 u}) .

Research Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields and side reactions during allene formation.

  • Stability Issues: Propadienyl groups are prone to dimerization or oxidation.

Future work should prioritize:

  • Optimizing catalytic systems for regioselective synthesis.

  • Exploring biocatalytic routes using aminotransferases.

  • Screening for antimicrobial or anticancer activity in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator